2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone
Description
2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone is a heterocyclic ketone featuring a pyridine ring at the 2-position and a thiophene ring at the 3-position, linked via an ethanone bridge. This compound’s structure combines aromatic nitrogen (pyridine) and sulfur (thiophene) heterocycles, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
IUPAC Name |
2-pyridin-2-yl-1-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBMDFOUIXNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655427 | |
| Record name | 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152548-75-8 | |
| Record name | 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. In this process, pyridine and thiophene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2): Replacing the thiophen-3-yl group with phenyl (C₆H₅) eliminates sulfur’s electron-rich aromaticity. The phenyl group enhances hydrophobicity but reduces polarizability compared to thiophene. This substitution alters binding affinity in biological systems, as seen in kinase inhibitors where sulfur’s lone pairs enhance interactions with metal ions or hydrogen bonds .
- 2-Fluoro-2-(pyridin-3-yl)-1-(thiophen-2-yl)ethanone: Fluorination at the ethanone α-carbon () introduces electron-withdrawing effects, increasing electrophilicity and metabolic stability. The thiophen-2-yl substitution (vs.
Structural and Physicochemical Properties
| Property | 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone | 2-Phenyl-1-(pyridin-2-yl)ethanone | 2-Fluoro-2-(pyridin-3-yl)-1-(thiophen-2-yl)ethanone |
|---|---|---|---|
| Molecular Formula | C₁₁H₉NOS | C₁₃H₁₁NO | C₁₁H₇FNO₂S |
| Aromatic System | Pyridine + Thiophene | Pyridine + Phenyl | Pyridine + Thiophene + Fluorine |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 (higher hydrophobicity) | ~1.9 (reduced lipophilicity due to fluorine) |
| Key Reactivity | Electrophilic substitution at thiophene | Friedel-Crafts acylation | Nucleophilic fluorination |
| Biological Relevance | Potential kinase inhibition | Unknown | Anticancer/antiviral scaffolds |
Biological Activity
The compound 2-(Pyridin-2-yl)-1-(thiophen-3-yl)ethanone is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the condensation of pyridine and thiophene derivatives. Various synthetic routes have been explored, including one-pot multicomponent reactions that yield high purity and yield of the target compound. The synthetic methods often utilize solvents like ethanol and catalysts such as piperidine to facilitate the reaction.
Antioxidant Activity
The antioxidant activity of this compound has been assessed using various assays, including:
- DPPH Radical Scavenging Assay: This assay measures the ability of compounds to donate electrons to stabilize free radicals. Results indicate that this compound exhibits significant scavenging activity, comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78% |
| Ascorbic Acid | 85% |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses notable anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study: A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined using the Kirby-Bauer disk diffusion method.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Results indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential for development into an antimicrobial agent.
Computational Studies
Recent computational studies utilizing molecular docking simulations have provided insights into the binding interactions of this compound with biological targets. These simulations suggest strong binding affinities with COX enzymes, supporting its role as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
